1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole
CAS No.: 67177-54-2
Cat. No.: VC6443303
Molecular Formula: C12H16N2
Molecular Weight: 188.274
* For research use only. Not for human or veterinary use.
![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole - 67177-54-2](/images/structure/VC6443303.png)
Specification
CAS No. | 67177-54-2 |
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Molecular Formula | C12H16N2 |
Molecular Weight | 188.274 |
IUPAC Name | 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole |
Standard InChI | InChI=1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2 |
Standard InChI Key | KWCXBDNAWJYLHS-UHFFFAOYSA-N |
SMILES | C1CNCC2CC3=CC=CC=C3N2C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1H,2H,3H,4H,5H,11H,11aH- diazepino[1,2-a]indole (CAS 67177-54-2) is a polycyclic organic compound with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol . Its IUPAC name, 2,3,4,5,11,11a-hexahydro-1H- diazepino[1,2-a]indole, reflects its fused ring system comprising a seven-membered diazepine ring (containing two nitrogen atoms) and a six-membered indole moiety . The structural complexity arises from the fusion of these rings at the 1,2-a position, creating a rigid bicyclic framework with distinct stereoelectronic properties.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₆N₂ | |
Molecular Weight | 188.27 g/mol | |
Appearance | Liquid at room temperature | |
Storage Conditions | Room temperature, inert gas | |
PubChem CID | 12424660 |
Stereochemical Considerations
The compound’s 11aH designation indicates a specific stereochemistry at the 11a position, where the hydrogen atom occupies a defined spatial orientation relative to the fused ring system. Computational models suggest that this stereochemistry influences its receptor-binding affinity, particularly for serotonin receptors .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves cyclization of 2,3,4,5,11,11a-hexahydro-1H-1,4-diazepino[1,2-a]indole with acetic anhydride under reflux conditions . This method typically proceeds as follows:
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Precursor Activation: The diazepinoindole precursor is dissolved in anhydrous dichloromethane.
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Cyclization: Acetic anhydride is added dropwise, and the mixture is refluxed for 3 hours.
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Workup: The reaction is quenched with ice water, extracted with diethyl ether, and purified via column chromatography .
Yields from this method range between 45–60%, with purity exceeding 95% as confirmed by HPLC .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency and reduce byproduct formation. Key parameters include:
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Temperature Control: Maintained at 110–120°C to prevent decomposition.
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Residence Time: Optimized to 8–10 minutes for complete cyclization.
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Catalyst Use: Zeolite-based catalysts improve regioselectivity by 20% compared to traditional methods .
Pharmacological Properties and Mechanisms
Serotonin Receptor Interactions
While direct binding data for 1H,2H,3H,4H,5H,11H,11aH- diazepino[1,2-a]indole is limited, structurally analogous diazepinoindoles exhibit potent activity at 5-HT₂C receptors (Kᵢ = 4.8 nM) . Molecular docking studies suggest that the compound’s diazepine ring forms hydrogen bonds with Ser3.36 and Phe6.52 residues in the receptor’s binding pocket, while the indole moiety engages in π-π stacking with Trp6.48 .
Functional Effects
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Anxiolytic Potential: Related compounds reduce shock-induced aggression in murine models by 40–60% at 10 mg/kg doses .
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Metabolic Regulation: 5-HT₂C activation suppresses appetite in zebrafish models, suggesting utility in obesity management .
Applications in Medicinal Chemistry
Lead Compound Optimization
The diazepinoindole scaffold serves as a template for developing:
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Selective 5-HT₂C Agonists: Modifying N-alkyl substituents improves selectivity over 5-HT₂A receptors (4-fold enhancement) .
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Antidepressant Candidates: Fluorination at the C₆ position increases blood-brain barrier permeability by 30% .
Photoredox Catalysis in Synthesis
Recent advances employ photoredox catalysts (e.g., Ir(ppy)₃) for radical-mediated cyclization, enabling access to diazepinoindole derivatives under mild conditions . This method achieves 70–85% yields and tolerates electron-deficient aryl groups .
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